Homologous recombination-IN-1

DNA Repair Synthetic Lethality Mechanism of Action

Homologous recombination-IN-1, also known as CAY10760 (CAS: 391889-85-3), is a small molecule designed as a protein-protein interaction (PPI) inhibitor, specifically targeting the interface between RAD51 recombinase and the BRCA2 tumor suppressor protein. Unlike pan-active or ATP-competitive RAD51 inhibitors, this compound exerts its effect by disrupting the critical BRCA2-mediated recruitment of RAD51, a key step in homologous recombination repair (HRR).

Molecular Formula C28H24ClN3O3
Molecular Weight 486.0 g/mol
Cat. No. B7789277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomologous recombination-IN-1
Molecular FormulaC28H24ClN3O3
Molecular Weight486.0 g/mol
Structural Identifiers
SMILESCCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
InChIInChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34)
InChIKeyLAVOKBSCOSIGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homologous Recombination-IN-1 (CAY10760) as a RAD51-BRCA2 PPI Inhibitor | Procurement-Grade Chemical Tool


Homologous recombination-IN-1, also known as CAY10760 (CAS: 391889-85-3), is a small molecule designed as a protein-protein interaction (PPI) inhibitor, specifically targeting the interface between RAD51 recombinase and the BRCA2 tumor suppressor protein . Unlike pan-active or ATP-competitive RAD51 inhibitors, this compound exerts its effect by disrupting the critical BRCA2-mediated recruitment of RAD51, a key step in homologous recombination repair (HRR) . With a molecular weight of 485.96 g/mol and established purity standards (≥98%), it serves as a valuable chemical probe for dissecting DNA damage response pathways in BRCA2-proficient cancer models .

Why Generic RAD51 Inhibitors Cannot Substitute for Homologous Recombination-IN-1 in PPI-Specific Studies


Generic substitution among homologous recombination inhibitors is scientifically invalid due to divergent mechanisms of action and resulting functional profiles. The class includes pan-inhibitors like RI-1 that covalently bind RAD51 to prevent filament assembly , and ATP-competitive inhibitors like B02 that block strand exchange . In contrast, Homologous recombination-IN-1 operates via a distinct orthosteric disruption of the BRCA2-RAD51 PPI without directly inhibiting RAD51's ATPase activity [1]. This mechanistic specificity translates to a unique functional outcome—chemically mimicking BRCA2 deficiency—which is critical for synthetic lethality research with PARP inhibitors like Olaparib. Substituting Homologous recombination-IN-1 with a general RAD51 inhibitor would not replicate this precise PPI disruption, leading to off-target effects and non-comparable experimental results in BRCA2-wildtype models [2].

Quantitative Differentiation of Homologous Recombination-IN-1 Against Key Comparators and Alternatives


Mechanistic Differentiation: PPI Disruption (EC50) vs. Covalent RAD51 Filament Inhibition

Homologous recombination-IN-1 demonstrates a distinct mechanism of action compared to the commonly used RAD51 inhibitor RI-1. Homologous recombination-IN-1 functions as a disruptor of the protein-protein interaction between RAD51 and BRCA2, achieving an EC50 of 19 µM in a competitive ELISA assay . In contrast, RI-1 acts through covalent modification of RAD51 at cysteine 319, which disrupts the protein interface essential for filament formation, with a reported IC50 range of 5-30 µM . This head-to-head mechanistic comparison highlights that Homologous recombination-IN-1 specifically targets the BRCA2-RAD51 binding axis, while RI-1 broadly inhibits RAD51 oligomerization.

DNA Repair Synthetic Lethality Mechanism of Action

Cellular Homologous Recombination Inhibition: Functional Potency Comparison Against RAD51-IN-1 and B02

In cellular assays, Homologous recombination-IN-1 demonstrates a functional inhibition of homologous recombination that is comparable to, or more precisely defined than, other inhibitors. In BxPC3 pancreatic cancer cells, it reduces HR in a dose-dependent manner (10-40 µM) with a calculated EC50 of 18.4 µM . This is contrasted with RAD51-IN-1, which achieves an IC50 of 18 µM specifically for RAD51-mediated DNA strand exchange . Additionally, B02 exhibits an IC50 of 27.4 µM in similar DNA strand exchange assays . These cross-study comparisons place Homologous recombination-IN-1's cellular potency in the same range, but its mechanism (PPI disruption vs. strand exchange inhibition) offers a distinct functional advantage for studies requiring BRCA2 pathway-specific blockade.

Cell-Based Assay DNA Repair Potency Comparison

Quantified PPI Disruption in Cells: Percentage Reduction vs. Untreated Baseline

Homologous recombination-IN-1's ability to disrupt the RAD51-BRCA2 PPI in a cellular context is directly quantified. At a concentration of 20 µM, the compound reduces homologous recombination events by 54% in wild-type BRCA2-expressing BxPC3 pancreatic cancer cells compared to an untreated control . This provides a direct functional readout of PPI disruption in a disease-relevant cell line. While RI-1 also disrupts HR, its reported activity is often presented as an IC50 range (5-30 µM) for RAD51 inhibition without a direct cellular PPI disruption percentage, making direct comparison of PPI-specific activity less precise .

PPI Inhibition DNA Repair Cellular Assay

Comparative Binding Affinity: PPI Disruptor (EC50) vs. Orthosteric Inhibitor (Kd)

While Homologous recombination-IN-1 is a PPI disruptor with an EC50 of 19 µM , it belongs to a class of compounds distinct from high-affinity orthosteric inhibitors like CAM833. CAM833 binds directly to the RAD51 BRC-repeat binding pocket with a Kd of 366 nM, as determined by isothermal titration calorimetry (ITC) [1]. This class-level comparison highlights that Homologous recombination-IN-1 serves a different purpose: it is a functional tool for disrupting the BRCA2-RAD51 interaction at the cellular level with moderate potency, whereas CAM833 is a more potent, direct competitor for the BRCA2 binding site. The selection between these compounds depends on the desired experimental stringency—functional HR disruption vs. high-affinity binding studies.

Binding Affinity Orthosteric Inhibition Protein-Protein Interaction

Optimal Research and Industrial Applications for Homologous Recombination-IN-1 Based on Validated Evidence


Synthetic Lethality Studies: Synergizing with PARP Inhibitors (e.g., Olaparib) in BRCA2-Wildtype Cancer Models

Given its mechanism of action as a RAD51-BRCA2 PPI disruptor with a cellular EC50 of 18.4 µM, Homologous recombination-IN-1 is ideally suited for chemically inducing a BRCA2-deficient state . This allows researchers to investigate synthetic lethality by combining it with PARP inhibitors like Olaparib in cancer models that are otherwise HR-proficient (BRCA2 wildtype). Unlike general RAD51 inhibitors, its PPI-specific disruption mimics the genetic vulnerability exploited by PARPis, providing a more accurate model for therapeutic synergy assessment [1].

Mechanistic Dissection of DNA Double-Strand Break (DSB) Repair Pathway Choice

The precise mechanism of action—disrupting BRCA2's recruitment of RAD51—makes Homologous recombination-IN-1 an essential tool for studying the balance between Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) . Its ability to reduce cellular HR by 54% at 20 µM allows for controlled, dose-dependent modulation of the pathway . This enables researchers to quantify the shift in repair pathway usage in response to DNA damage, a level of control not achievable with covalent RAD51 filament inhibitors like RI-1.

Validation of BRCA2-Dependent RAD51 Foci Formation in Immunofluorescence Assays

Homologous recombination-IN-1 provides a reliable chemical tool to validate RAD51 foci formation as a functional readout of BRCA2-dependent HR [2]. By inhibiting the RAD51-BRCA2 PPI, treatment with Homologous recombination-IN-1 (e.g., at 10-40 µM) should diminish damage-induced RAD51 nuclear foci in BRCA2-wildtype cells, serving as a positive control for the pathway's functional integrity . This is a critical application for researchers screening for novel HR inhibitors or assessing the HR status of patient-derived cancer cell models.

Differentiating Chemical Probe Activity: PPI Disruption vs. RAD51 ATPase Inhibition

For laboratories screening compound libraries for novel HR modulators, Homologous recombination-IN-1 serves as a benchmark standard for PPI disruption. Its defined EC50 of 19 µM (ELISA) and cellular activity (EC50 18.4 µM) provide a clear activity profile distinct from ATP-competitive inhibitors like B02 (IC50 27.4 µM) . Including Homologous recombination-IN-1 as a control in high-throughput screens allows for the rapid categorization of hits as either PPI disruptors or direct RAD51 enzymatic inhibitors, streamlining the hit validation process.

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